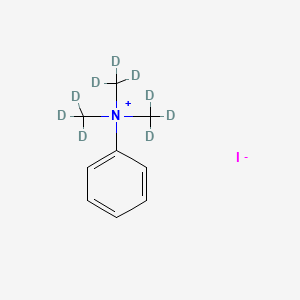
Trimethylphenylammonium-d9 Iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylphenylammonium-d9 Iodide is a quaternary ammonium salt with the molecular formula C9H5D9IN and a molecular weight of 272.17 . This compound is a deuterated analog of Trimethylphenylammonium Iodide, where the hydrogen atoms are replaced with deuterium. It is commonly used in scientific research, particularly in the fields of chemistry and biology, due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylphenylammonium-d9 Iodide can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of deuterated trimethylamine with iodobenzene under controlled conditions. The reaction is usually carried out in an organic solvent such as acetone or ethanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other suitable purification methods .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Quality control measures are implemented to ensure the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
Trimethylphenylammonium-d9 Iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo redox reactions under specific conditions.
Complex Formation: It can form complexes with other chemical species, particularly in phase-transfer catalysis.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as hydroxide ions, cyanide ions, and other halides. The reactions are typically carried out in polar solvents like water or alcohols, and the temperature and pH are carefully controlled to optimize the reaction conditions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted phenylammonium compounds .
Scientific Research Applications
Trimethylphenylammonium-d9 Iodide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Trimethylphenylammonium-d9 Iodide involves the formation of an ion pair with reactants, enhancing their solubility and reactivity in the organic phase. This facilitates the efficient transfer of reagents and products across different phases, promoting the desired chemical reactions. The compound acts as a phase-transfer catalyst, enabling the synthesis of various organic compounds by facilitating the movement of ions between immiscible phases .
Comparison with Similar Compounds
Similar Compounds
Trimethylphenylammonium Iodide: The non-deuterated analog with similar chemical properties but different isotopic composition.
Trimethylphenylammonium Chloride: A similar compound where the iodide ion is replaced with a chloride ion.
Trimethylphenylammonium Bromide: Another analog with a bromide ion instead of an iodide ion.
Uniqueness
Trimethylphenylammonium-d9 Iodide is unique due to its deuterated nature, which makes it particularly useful in studies involving isotopic labeling and tracing. The presence of deuterium atoms can provide valuable insights into reaction mechanisms and pathways, making it a valuable tool in scientific research .
Properties
IUPAC Name |
phenyl-tris(trideuteriomethyl)azanium;iodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N.HI/c1-10(2,3)9-7-5-4-6-8-9;/h4-8H,1-3H3;1H/q+1;/p-1/i1D3,2D3,3D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLAORVGAKUOPZ-KYRNGWDOSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C1=CC=CC=C1.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C1=CC=CC=C1)(C([2H])([2H])[2H])C([2H])([2H])[2H].[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14IN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676185 |
Source


|
| Record name | N,N,N-Tris[(~2~H_3_)methyl]anilinium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88278-22-2 |
Source


|
| Record name | N,N,N-Tris[(~2~H_3_)methyl]anilinium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














